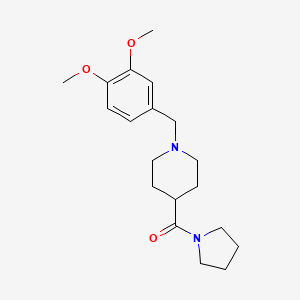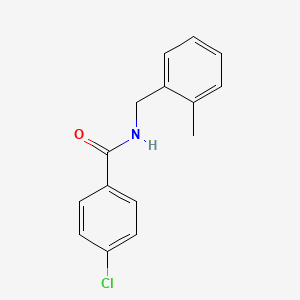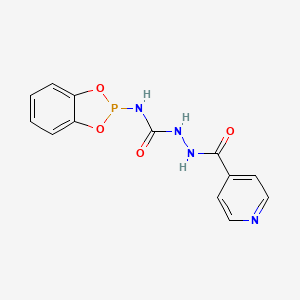
2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid, also known as CTI, is a synthetic compound with potential therapeutic applications. It belongs to the family of thiophene carboxylic acid derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. It may also have antioxidant properties and could potentially be used to treat oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid in lab experiments is that it is a synthetic compound, which means it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease or neurodegenerative diseases. Further research is needed to fully understand the potential applications of 2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid and to develop effective treatment strategies.
Métodos De Síntesis
2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid can be synthesized by reacting cinnamic acid with isobutylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride and potassium thiocyanate to yield the final compound.
Aplicaciones Científicas De Investigación
2-(cinnamoylamino)-4-isobutyl-3-thiophenecarboxylic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-(2-methylpropyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)10-14-11-23-17(16(14)18(21)22)19-15(20)9-8-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20)(H,21,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBMIDTVNHHAQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CSC(=C1C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylpropyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![3-methyl-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5855026.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)

![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)






![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)